(1R)-1-phenylprop-2-yn-1-aminehydrochloride
Description
(1R)-1-Phenylprop-2-yn-1-amine hydrochloride is a chiral amine derivative characterized by a phenyl group attached to a propargylamine backbone. The compound’s structure features a stereogenic center at the C1 position (R-configuration), a propargyl (C≡CH) group at C2, and a protonated amine group forming a hydrochloride salt.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1R)-1-phenylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H/t9-;/m1./s1 |
InChI Key |
LEEITMHLSCHFFT-SBSPUUFOSA-N |
Isomeric SMILES |
C#C[C@H](C1=CC=CC=C1)N.Cl |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylprop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-Phenylprop-2-yn-1-ol.
Conversion to Amine: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, including amination and reduction.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-Phenylprop-2-yn-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylprop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropynone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit:
- Antidepressant-like Effects : Studies suggest that (1R)-1-phenylprop-2-yn-1-amine hydrochloride can modulate serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors, which are implicated in mood regulation . This modulation could lead to potential antidepressant properties.
- Antimicrobial Activity : Related compounds have shown promising results against various bacterial pathogens, indicating that this class of compounds could be explored for antibacterial applications.
Biological Studies
The compound has been investigated for its interactions with biological systems:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can be crucial in developing new therapeutic agents .
- Receptor Binding : The compound's interaction with different receptors has been a focus of research, potentially contributing to understanding various physiological processes and disease mechanisms.
Industrial Applications
In the industrial sector, (1R)-1-phenylprop-2-yn-1-amine hydrochloride is utilized in:
- Synthesis of Specialty Chemicals : The compound serves as a building block in organic synthesis for developing new materials and specialty chemicals .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
Antidepressant Activity
Research indicates that compounds with similar structures exhibit significant serotonin uptake inhibition. For instance, a study demonstrated that (1R)-1-phenylprop-2-yn-1-amine hydrochloride could enhance serotonin levels in animal models, suggesting its utility as an antidepressant .
Antimicrobial Properties
Investigations into related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that (1R)-1-phenylprop-2-yn-1-amine hydrochloride could be further explored for its antimicrobial properties .
Mechanism of Action
The mechanism of action of ®-1-Phenylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(1R,2S)-(−)-Ephedrine Hydrochloride (MPPH)
- Structure: Contains a hydroxyl (−OH) group at C1 and a methylamino (−NCH₃) group at C2, forming a 1-phenylpropanol backbone.
- Pharmacological Activity : Acts as a sympathomimetic agent, stimulating α- and β-adrenergic receptors to increase heart rate and bronchial dilation .
- Antimicrobial Effects : Exhibits MIC (87.5 ± 25 ppm) and MBC (175 ± 50 ppm) against E. coli, indicating bacteriostatic and bactericidal properties .
- Stability : Degrades significantly in urine (11% loss at 37°C/48 hours; >70% loss at −20°C/6 months) due to microbial activity .
Comparison :
- The propargyl group in (1R)-1-phenylprop-2-yn-1-amine replaces the hydroxyl group in ephedrine, likely reducing polar interactions and increasing lipophilicity. This structural change may enhance blood-brain barrier penetration but reduce solubility in aqueous matrices like plasma .
- The absence of a methylamino group may diminish adrenergic receptor binding, altering pharmacological activity .
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride
Comparison :
- The propargyl group in (1R)-1-phenylprop-2-yn-1-amine introduces sp-hybridized carbon, increasing reactivity compared to the ethyl chain in the dichlorophenyl analog. This could lead to faster degradation under oxidative conditions .
(1R)-1-(2-Naphthyl)propan-1-amine Hydrochloride
Comparison :
Stability and Degradation Pathways
Inference: The propargyl group’s high electron density may render (1R)-1-phenylprop-2-yn-1-amine more susceptible to oxidation than ephedrine, necessitating inert storage conditions. Microbial degradation pathways (e.g., via E. coli amidases) could cleave the amine group, similar to MPPH .
Analytical Challenges
- HPLC Retention Variability : Ephedrine analogs show retention time discrepancies (e.g., 1.63 min vs. 6.31 min) due to mobile phase composition and column type .
- Method Optimization : Analysis of (1R)-1-phenylprop-2-yn-1-amine would require tailored gradients to resolve degradation products, such as oxidized propargyl derivatives .
Biological Activity
(1R)-1-phenylprop-2-yn-1-amine hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₉N·HCl
- Molecular Weight : 169.65 g/mol
This structure features a phenyl group attached to a propynyl amine, which is significant for its biological interactions.
The biological activity of (1R)-1-phenylprop-2-yn-1-amine hydrochloride is primarily attributed to its interaction with various enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways:
- Enzyme Interaction : The compound can inhibit specific enzymes involved in neurotransmitter metabolism, potentially influencing mood and behavior.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, particularly those related to the serotonergic system, such as 5-HT receptors.
Biological Activity and Applications
Research indicates that (1R)-1-phenylprop-2-yn-1-amine hydrochloride exhibits various biological activities:
- Neuropharmacological Effects :
- Antimicrobial Properties :
- Potential in Organic Synthesis :
Case Studies and Research Findings
Several studies have explored the biological activity of (1R)-1-phenylprop-2-yn-1-amine hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Xiang Lyu Thesis | Total Synthesis of Alkaloids | Demonstrated the utility of the compound in synthesizing complex alkaloids, highlighting its reactivity and potential medicinal properties. |
| Enzyme Interaction | Identified interactions with specific enzymes that could lead to therapeutic applications in treating mood disorders. | |
| PubChem | Biological Activity | Compiled data on safety, toxicity, and preliminary biological activities, indicating a need for further investigation into its pharmacological profile. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
